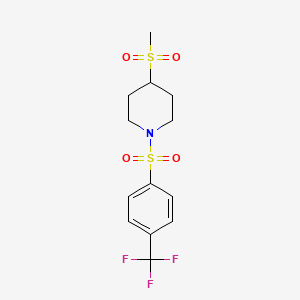

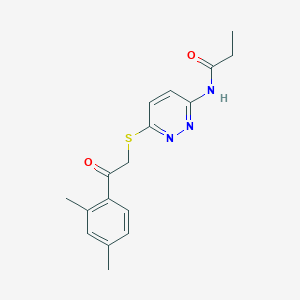

![molecular formula C15H15F3N2O B2666824 N-butyl-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 865277-40-3](/img/structure/B2666824.png)

N-butyl-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-butyl-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide” is also known as "cyflumetofen" . It has a molecular formula of C24H24F3NO4 and an average mass of 447.447 Da .

Molecular Structure Analysis

The molecular structure of “N-butyl-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide” is characterized by a molecular formula of C12H9F3N2O . The InChI Key is HHWDZLSGDDXUSM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“N-butyl-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide” has a molecular weight of 254.212 g/mol . It is a white crystalline powder with a melting point of 143°C .Aplicaciones Científicas De Investigación

Bronchial Artery Embolisation in Primary Lung Cancer

N-butyl-2-cyanoacrylate (NBCA) has been used in bronchial artery embolisation (BAE), a treatment option to control haemoptysis in primary lung cancer patients . The study compared the safety and efficacy of BAE performed using NBCA and polyvinyl alcohol (PVA) particles. The results showed that BAE using NBCA achieved significantly superior initial hemostasis with longer haemoptysis-free survival, shorter procedure time, and reduced radiation dose than BAE using PVA particles .

Management of Corneal Perforation Disorders

N-butyl-2-cyanoacrylate (CTA) has been used in the management of corneal perforation disorders . The study reported the success and long-term outcomes of CTA application in the management of corneal perforation disorders. It was found that CTA was highly effective in sealing corneal perforations in an acute setting and showed moderate long-term success .

Preoperative Tumor Embolization

N-butyl 2-cyanoacrylate (nBCA) is a fast-acting liquid adhesive that polymerizes when it comes in contact with blood anions. It has been used for preoperative tumor embolization .

Propiedades

IUPAC Name |

N-butyl-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2O/c1-2-3-8-20-14(21)12(10-19)9-11-6-4-5-7-13(11)15(16,17)18/h4-7,9H,2-3,8H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUKIBFZULIMPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=CC1=CC=CC=C1C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

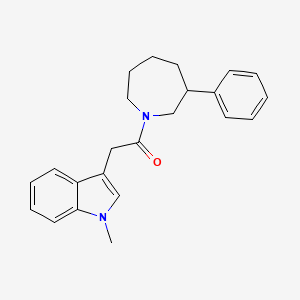

![Prop-2-enyl 5-(3-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2666746.png)

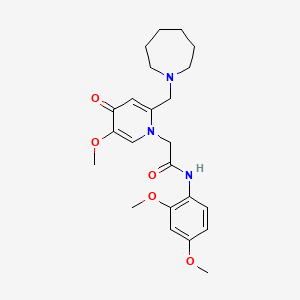

![(E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-ethylanilino)prop-2-en-1-one](/img/structure/B2666747.png)

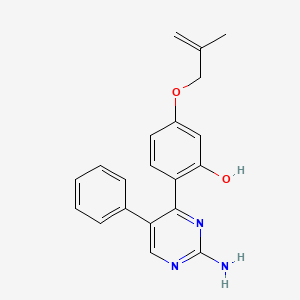

![N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide](/img/structure/B2666750.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(2-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2666752.png)

![N-{3-[5-(furan-2-yl)-1-(thiophen-2-ylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B2666753.png)

![[4-(Propan-2-yloxy)phenyl]thiourea](/img/structure/B2666755.png)

![4-[3-(3,5-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2666760.png)

![1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine](/img/structure/B2666762.png)